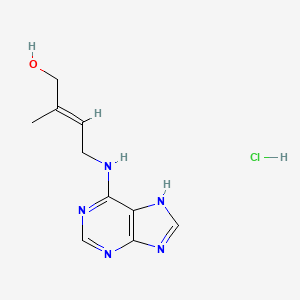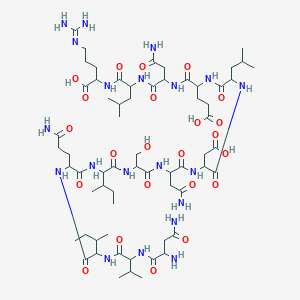
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride typically involves the reaction of 2,3-dimethylbutanoic acid with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification and analysis of proteins. The compound’s unique structure allows it to interact with specific amino acid residues, facilitating the study of protein function and structure .
In addition to proteomics, this compound is also used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme-substrate interactions.
Medicine: In the development of potential therapeutic agents.
Industry: As a chemical intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s piperazine ring can form hydrogen bonds and other interactions with amino acid residues, altering the protein’s conformation and activity. This interaction is crucial for its use in proteomics research, where it helps in identifying and characterizing protein functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylbutanoic acid: A precursor in the synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride.
Piperazine: A key component of the compound’s structure.
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid: The non-dihydrochloride form of the compound.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring and a dimethylbutanoic acid moiety. This structure allows it to interact with proteins in a way that similar compounds may not, making it particularly valuable in proteomics research .
Propriétés
Formule moléculaire |
C10H22Cl2N2O2 |
|---|---|
Poids moléculaire |
273.20 g/mol |
Nom IUPAC |
2,3-dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12;;/h8,11H,4-7H2,1-3H3,(H,13,14);2*1H |
Clé InChI |
YLSZJDUVQXGCSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C(=O)O)N1CCNCC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)

![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)





![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)




![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
